1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane is a highly fluorinated organic compound with the molecular formula C15H4F15I . This compound is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a perfluorinated iodide. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane typically involves the iodination of a perfluorinated alkane. One common method is the reaction of perfluorinated alkyl iodides with iodine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form perfluorinated alkanes using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of perfluorinated carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Perfluorinated alkyl azides or thiols.
Reduction: Perfluorinated alkanes.
Oxidation: Perfluorinated carboxylic acids.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other perfluorinated compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in imaging and diagnostic techniques due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane is primarily based on its ability to undergo substitution and reduction reactions. The iodine atom serves as a reactive site for nucleophilic attack, allowing for the formation of various derivatives. The fluorine atoms contribute to the compound’s stability and resistance to oxidation, making it suitable for use in harsh chemical environments.
Comparison with Similar Compounds
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecan
Comparison: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane is unique due to its specific chain length and the position of the iodine atom. Compared to similar compounds, it offers distinct reactivity and stability profiles, making it suitable for specialized applications in various fields. The presence of multiple fluorine atoms enhances its chemical resistance, while the iodine atom provides a versatile site for further chemical modifications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodopentadecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F15I/c1-2-3-4-5-6-8(31)7-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVMOWIYGIOIKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F15I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895272 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918-32-1 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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